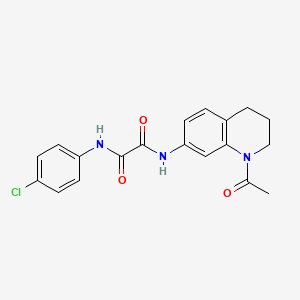

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide, also known as AQ-1, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. AQ-1 is a quinoline derivative that has been found to possess several interesting properties, including anti-inflammatory, anti-tumor, and anti-viral activities. In

Scientific Research Applications

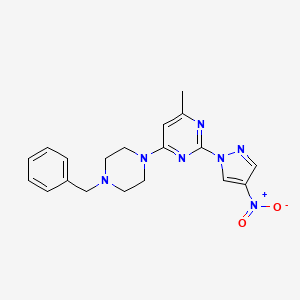

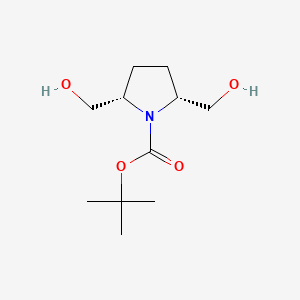

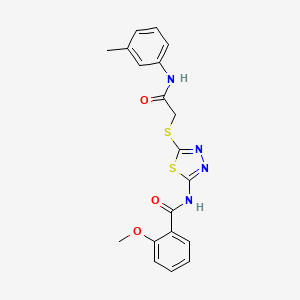

Synthesis and Structural Features

The compound’s structure consists of an acetyl-substituted tetrahydroquinoline core (Fig. 1). The carbonyl groups in the quinoline moiety can exhibit different tautomeric forms, with X-ray analyses revealing that the structure with a keto-enol tautomer (1B) is most common . The compound’s heterocyclic nature and unique features make it an intriguing subject for research.

a. Antimicrobial Properties: Quinolones, including derivatives of this compound, have been explored for their antimicrobial effects. Some naturally occurring quinolones exhibit antibacterial properties, and synthetic analogs like VU0492007-1 may contribute to the development of novel antimicrobial agents.

b. Anticancer Potential: Research suggests that certain quinolone derivatives possess anticancer properties. Investigations into the cytotoxic effects of VU0492007-1 against cancer cell lines could provide valuable insights.

c. Anti-inflammatory Effects: Given the prevalence of inflammatory diseases, compounds with anti-inflammatory activity are highly sought after. The compound’s structure and potential interactions with inflammatory pathways warrant further investigation.

d. Neuroprotective Properties: Neurodegenerative disorders remain a significant health challenge. Quinolones have been studied for their neuroprotective effects, and VU0492007-1 may contribute to this field.

Other Applications

Beyond the mentioned areas, researchers may investigate additional applications, such as enzyme inhibition, receptor modulation, or material science (if the compound exhibits interesting physical properties).

properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(4-chlorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-12(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(26)18(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANOQWZPGFWRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)